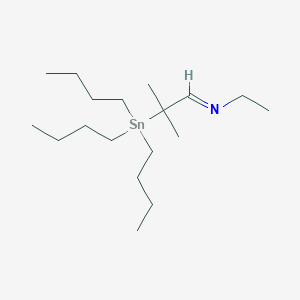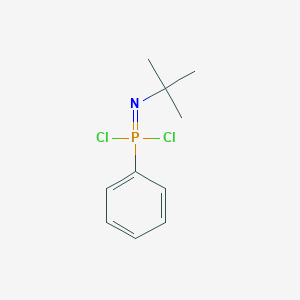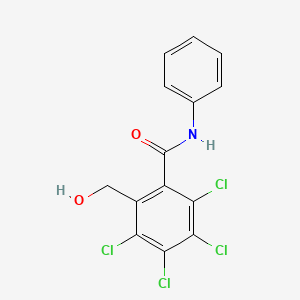
Pentafluorophenyl difluoro(pentafluorophenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentafluorophenyl difluoro(pentafluorophenoxy)acetate is a chemical compound known for its unique structure and reactivity It belongs to the class of pentafluorophenyl esters, which are characterized by the presence of a pentafluorophenyl group attached to an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentafluorophenyl difluoro(pentafluorophenoxy)acetate typically involves the reaction of pentafluorophenol with difluoroacetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Pentafluorophenol+Difluoroacetic anhydride→Pentafluorophenyl difluoro(pentafluorophenoxy)acetate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Pentafluorophenyl difluoro(pentafluorophenoxy)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The pentafluorophenyl group can be substituted with other nucleophiles, leading to the formation of new compounds.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield pentafluorophenol and difluoroacetic acid.
Reduction: The compound can be reduced to form corresponding alcohols and other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the ester bond.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Various substituted pentafluorophenyl derivatives.
Hydrolysis: Pentafluorophenol and difluoroacetic acid.
Reduction: Corresponding alcohols and other reduced products.
Scientific Research Applications
Pentafluorophenyl difluoro(pentafluorophenoxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amide bonds and other coupling reactions.
Biology: Employed in the modification of biomolecules, such as peptides and proteins, for labeling and detection purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of pentafluorophenyl difluoro(pentafluorophenoxy)acetate involves its reactivity towards nucleophiles. The pentafluorophenyl group is highly electron-withdrawing, making the ester bond more susceptible to nucleophilic attack. This property is exploited in various chemical reactions, where the compound acts as an electrophilic reagent, facilitating the formation of new bonds and compounds.
Comparison with Similar Compounds
Similar Compounds
- Pentafluorophenyl acetate
- Pentafluorophenyl trifluoroacetate
- Pentafluorophenyl benzoate
Uniqueness
Pentafluorophenyl difluoro(pentafluorophenoxy)acetate is unique due to the presence of both pentafluorophenyl and difluoro(pentafluorophenoxy) groups. This combination imparts distinct reactivity and stability, making it a valuable reagent in various chemical transformations. Compared to other similar compounds, it offers enhanced electrophilicity and reduced susceptibility to hydrolysis, making it particularly useful in applications requiring stable and reactive intermediates.
Properties
CAS No. |
61382-04-5 |
|---|---|
Molecular Formula |
C14F12O3 |
Molecular Weight |
444.13 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2,2-difluoro-2-(2,3,4,5,6-pentafluorophenoxy)acetate |
InChI |
InChI=1S/C14F12O3/c15-1-3(17)7(21)11(8(22)4(1)18)28-13(27)14(25,26)29-12-9(23)5(19)2(16)6(20)10(12)24 |
InChI Key |
WSAWJVREQBRQEE-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)OC(=O)C(OC2=C(C(=C(C(=C2F)F)F)F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Chloro-3-methoxyphenyl)sulfanyl]benzoic acid](/img/structure/B14577187.png)
![2-Bromo-1,3,3,6-tetramethylbicyclo[2.2.1]heptane](/img/structure/B14577196.png)
![N-[(2-Bromoethoxy)carbonyl]-L-leucine](/img/structure/B14577218.png)

![1-Pentanone, 1-[7-(2-methylnonyl)-9H-fluoren-2-yl]-](/img/structure/B14577234.png)
![3-[3-Chloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]benzonitrile](/img/structure/B14577235.png)

![Diethyl [(4-aminophenyl)(anilino)methyl]phosphonate](/img/structure/B14577246.png)
![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-alanine](/img/structure/B14577251.png)



![Pyridine, 4-[(3,4-dimethylphenyl)methyl]-2,5-dimethyl-](/img/structure/B14577261.png)
![6-Bromo-2-[(methylsulfanyl)(sulfanyl)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B14577262.png)
